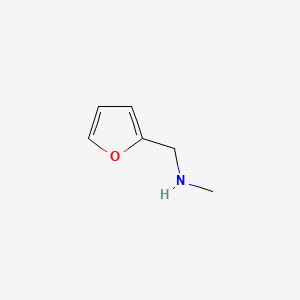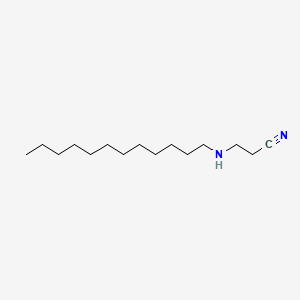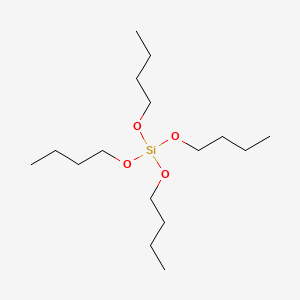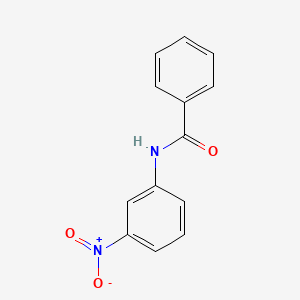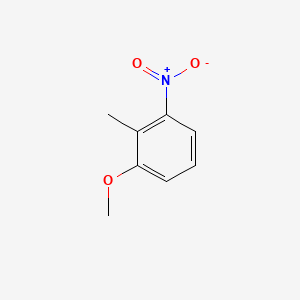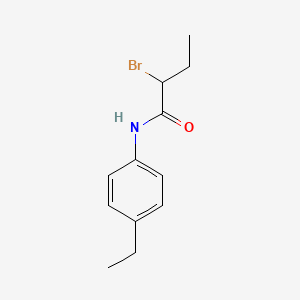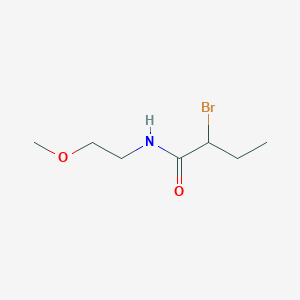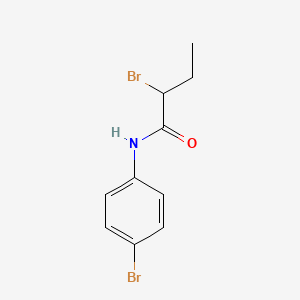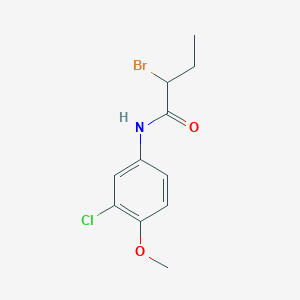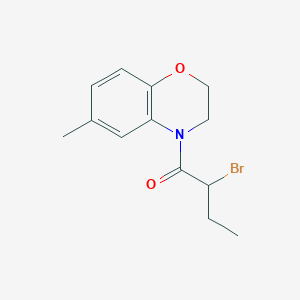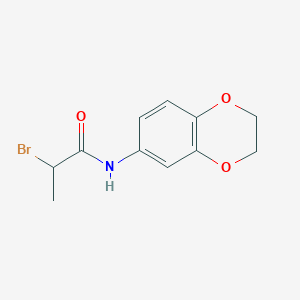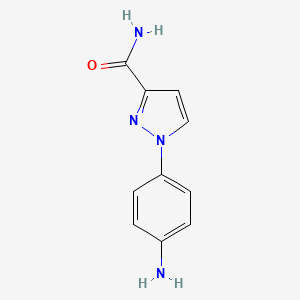
1-(4-aminophenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-aminophenyl)-1H-pyrazole-3-carboxamide” is a derivative of aminophenol, which is a compound with an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring . The presence of the pyrazole and carboxamide groups suggests that this compound may have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While specific synthesis methods for “1-(4-aminophenyl)-1H-pyrazole-3-carboxamide” are not available, aminophenol derivatives can be synthesized through various methods, including the reaction of 4-aminophenol with acetic anhydride . The synthesis of similar compounds often involves the use of coupling reactions, condensation reactions, or other types of organic transformations .Molecular Structure Analysis
The molecular structure of aminophenol derivatives can be studied using techniques such as Density Functional Theory . These studies can provide insights into the vibrational modes, charge distribution, and other properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of aminophenol derivatives can be influenced by the presence of the amino and hydroxyl groups, which can participate in various types of chemical reactions . The pyrazole and carboxamide groups in “1-(4-aminophenyl)-1H-pyrazole-3-carboxamide” may also contribute to its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of aminophenol derivatives can vary widely, depending on their specific structures . These properties can include solubility, melting point, boiling point, and others .Aplicaciones Científicas De Investigación
- Application : Boronic acids are increasingly utilized in diverse areas of research, including sensing applications. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
- Application : 1-Boc-4-(4-aminophenyl)piperazine is an important organic intermediate used in these industries .
- Methods : The specific methods of application or experimental procedures would depend on the specific industry and application. However, it’s generally used in the synthesis of other compounds .
- Results : The outcomes would also depend on the specific application. In general, it enables the synthesis of a wide range of compounds for various applications .
Boronic Acids in Sensing Applications
1-Boc-4-(4-aminophenyl)piperazine as an Organic Intermediate
Safety And Hazards
Direcciones Futuras
The study of aminophenol derivatives and related compounds is an active area of research, with potential applications in areas such as materials science, medicinal chemistry, and others . Future research may focus on developing new synthesis methods, studying the properties of these compounds, and exploring their potential applications .
Propiedades
IUPAC Name |
1-(4-aminophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-7-1-3-8(4-2-7)14-6-5-9(13-14)10(12)15/h1-6H,11H2,(H2,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVPQDVSCAXAFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=CC(=N2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminophenyl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


